5-Chloro-3-fluoro-2-methoxy-4'-methyl-1,1'-biphenyl
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Overview
Description
5-Chloro-3-fluoro-2-methoxy-4’-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-methoxy-4’-methyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions usually involve a palladium catalyst, a base, and an appropriate solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-methoxy-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating and electron-withdrawing groups, this compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the halogen substituents.
Common Reagents and Conditions
Nitration: Typically involves concentrated nitric acid and sulfuric acid.
Halogenation: Uses halogen sources like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Employs oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would introduce additional halogen atoms to the aromatic rings.
Scientific Research Applications
5-Chloro-3-fluoro-2-methoxy-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-methoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of various substituents allows it to bind to different enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoro-2-methoxy-1,1’-biphenyl
- 5-Chloro-2-methoxy-4’-methyl-1,1’-biphenyl
- 3-Fluoro-2-methoxy-4’-methyl-1,1’-biphenyl
Uniqueness
The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H12ClFO |
---|---|
Molecular Weight |
250.69 g/mol |
IUPAC Name |
5-chloro-1-fluoro-2-methoxy-3-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H12ClFO/c1-9-3-5-10(6-4-9)12-7-11(15)8-13(16)14(12)17-2/h3-8H,1-2H3 |
InChI Key |
SSDVUMPSCRNBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)F)OC |
Origin of Product |
United States |
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